3-Chlorohept-2-ene

Beschreibung

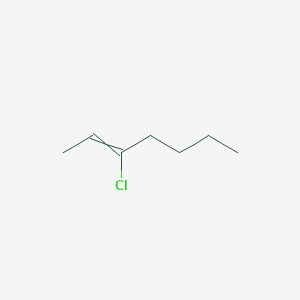

3-Chlorohept-2-ene is a halogenated alkene with the molecular formula C₇H₁₁Cl and a molecular weight of 130.45 g/mol. Its IUPAC name denotes a seven-carbon chain (heptene) with a double bond between carbons 2 and 3 and a chlorine substituent on carbon 3, resulting in the structure CH₂=CHCl-CH₂CH₂CH₂CH₃ . As an allylic chloride, the chlorine atom is adjacent to the double bond, making the compound prone to elimination or substitution reactions. While specific physical data (e.g., boiling point) are unavailable in the provided evidence, its reactivity and stability can be inferred from structural analogs and organic chemistry principles.

Eigenschaften

CAS-Nummer |

65829-18-7 |

|---|---|

Molekularformel |

C7H13Cl |

Molekulargewicht |

132.63 g/mol |

IUPAC-Name |

3-chlorohept-2-ene |

InChI |

InChI=1S/C7H13Cl/c1-3-5-6-7(8)4-2/h4H,3,5-6H2,1-2H3 |

InChI-Schlüssel |

GHSTUMSDFAGKTG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(=CC)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Chlorohept-2-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, 3-chloroheptan-2-ol can be dehydrated using an acid catalyst such as concentrated sulfuric acid or phosphoric acid to yield this compound . The reaction typically requires heating to facilitate the elimination of water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The dehydration process can be scaled up by using large quantities of the alcohol precursor and acid catalyst, with careful control of temperature and reaction time to optimize the production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chlorohept-2-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution can be used to replace the chlorine atom with a hydroxyl group.

Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) can be used for halogen addition across the double bond.

Oxidation: Peracids such as m-chloroperoxybenzoic acid (mCPBA) can be used to oxidize the double bond to an epoxide.

Major Products Formed

Substitution: 3-Hept-2-en-1-ol

Addition: 3,4-Dibromoheptane

Oxidation: 3-Chloro-2,3-epoxyheptane

Wissenschaftliche Forschungsanwendungen

3-Chlorohept-2-ene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

Medicine: It may be used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.

Industry: this compound is used in the production of polymers and other materials, where its reactivity is harnessed to introduce functional groups into polymer chains.

Wirkmechanismus

The mechanism by which 3-Chlorohept-2-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to chlorine, leading to the formation of a new bond and the release of chloride ion. In addition reactions, the double bond acts as a nucleophile, attacking electrophiles to form new bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2-Chlorohex-3-ene

- Structure : CH₃CHClCH=CHCH₂CH₃

- Molecular Weight : 117.45 g/mol (C₆H₁₀Cl).

- Key Differences :

- The chlorine in 2-chlorohex-3-ene is on carbon 2, one position removed from the double bond (C3–C4), whereas in 3-chlorohept-2-ene, the chlorine is directly on the double bond (C3). This positional difference influences reactivity: allylic chlorides (e.g., this compound) are more reactive in elimination reactions due to the stabilization of transition states by the adjacent double bond.

3-Chloro-2-methylpropene (Methallyl Chloride)

3-Chlorocyclohexene

- Structure : Cyclohexene ring with a chlorine substituent on carbon 3 .

- Molecular Weight : 116.59 g/mol (C₆H₉Cl).

- Key Differences :

- The cyclic structure introduces ring strain, which can lower activation energy for ring-opening reactions compared to acyclic analogs.

- Cyclohexene derivatives often exhibit higher boiling points than linear alkenes of similar molecular weight due to increased surface area and polarity.

Data Table: Comparative Analysis

Research Findings

Reactivity Trends: Allylic chlorides (e.g., this compound) undergo faster elimination to form conjugated dienes compared to non-allylic analogs like 2-chlorohex-3-ene. Methallyl chloride’s branching facilitates radical polymerization due to steric effects stabilizing intermediates .

Physical Properties :

- Linear alkenes (e.g., this compound) have higher boiling points than branched isomers (e.g., methallyl chloride) due to stronger van der Waals forces.

- Cyclic analogs (e.g., 3-chlorocyclohexene) exhibit unique solubility profiles in polar solvents due to ring strain and dipole interactions .

Synthetic Applications: Methallyl chloride is a key monomer in specialty polymers, while this compound’s longer chain may suit surfactant or lubricant synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.